Pent-4-en-1-yl 4-methylbenzenesulfonate

Description

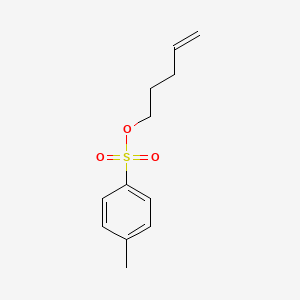

Pent-4-en-1-yl 4-methylbenzenesulfonate is an organic compound belonging to the class of sulfonate esters. Structurally, it consists of a pent-4-en-1-yl chain (an alkenyl group with a terminal double bond) linked to a 4-methylbenzenesulfonate (tosylate) moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions requiring a good leaving group or in the construction of complex molecules via alkylation or cycloaddition pathways . Its reactivity is influenced by the electron-withdrawing tosyl group and the unsaturated alkenyl chain, which can participate in pericyclic reactions or serve as a precursor for further functionalization.

Properties

Molecular Formula |

C12H16O3S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

pent-4-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H16O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3 |

InChI Key |

UBHNQKMTBYZSMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-4-en-1-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-penten-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the tosylate group replacing the hydroxyl group of the alcohol.

Industrial Production Methods: While specific industrial production methods for 4-pentenyl tosylate are not extensively documented, the general approach involves the large-scale reaction of alcohols with sulfonyl chlorides. The process is scalable and can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Pent-4-en-1-yl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the excellent leaving ability of the tosylate group . It can also participate in elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination, resulting in the formation of alkenes.

Major Products:

Substitution Reactions: Depending on the nucleophile, products can include 4-pentenyl halides, 4-pentenyl cyanides, and 4-pentenyl amines.

Elimination Reactions: The major product is 1,4-pentadiene.

Scientific Research Applications

Chemistry: Pent-4-en-1-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and elimination reactions makes it a versatile building block in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, 4-pentenyl tosylate can be used in the production of polymers and other materials where functionalized alkenes are required .

Mechanism of Action

The mechanism of action of 4-pentenyl tosylate in chemical reactions involves the departure of the tosylate group, which is a good leaving group due to resonance stabilization . This departure facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base involved.

Comparison with Similar Compounds

Key Observations :

- The terminal alkene in this compound distinguishes it from alkyne analogs (e.g., 4-Pentyn-1-yl methanesulfonate) and aromatic derivatives (e.g., styryl-imidazole tosylates).

- Electron-withdrawing groups (e.g., CF₃ in S2 ) increase the leaving-group ability of the tosylate, facilitating nucleophilic substitutions.

- Steric hindrance in cyclohexenyl-substituted derivatives may reduce reactivity in sterically demanding reactions.

Physical and Spectroscopic Properties

NMR Data Comparison

Optical Activity :

- The thiazole-containing derivative exhibits chirality, with [α]D²³ = −10.9 (c = 1.5, CH₂Cl₂) , whereas non-chiral analogs (e.g., Pent-4-en-1-yl tosylate) lack optical rotation.

Reactivity and Chemical Behavior

- Nucleophilic Substitution : Tosylates with electron-withdrawing substituents (e.g., CF₃ in S2 ) undergo faster substitution due to enhanced leaving-group ability.

- Cycloadditions : The terminal alkene in this compound participates in intramolecular (4+3) cycloadditions , whereas alkyne analogs (e.g., 4-Pentyn-1-yl methanesulfonate ) are suited for Huisgen cycloadditions.

- Desulfonylation: Under basic conditions (KOtBu/DMSO), tosylates undergo desulfonylation to yield phenols, with yields influenced by substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.